
1-Triazene, 3,3-diethyl-1-(4-iodophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Triazene, 3,3-diethyl-1-(4-iodophenyl)- is a chemical compound with the molecular formula C10H14IN3. It belongs to the class of triazenes, which are characterized by the presence of a triazene group (-N=N-N-) in their structure. This compound is notable for its unique combination of an iodine atom and a triazene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Triazene, 3,3-diethyl-1-(4-iodophenyl)- typically involves multiple steps. One common method includes the reaction of 4-iodoaniline with diethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods are designed to meet the demands of various applications in research and industry.
Chemical Reactions Analysis
1-Triazene, 3,3-diethyl-1-(4-iodophenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
1-Triazene, 3,3-diethyl-1-(4-iodophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological processes and the development of bioactive molecules.
Medicine: Research into its potential therapeutic applications includes investigations into its anticancer and antiviral properties.
Mechanism of Action
The mechanism by which 1-Triazene, 3,3-diethyl-1-(4-iodophenyl)- exerts its effects involves interactions with specific molecular targets and pathways. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions often involve the formation of covalent bonds with nucleophilic sites in proteins and DNA, which can result in the modulation of cellular functions and pathways .
Comparison with Similar Compounds
1-Triazene, 3,3-diethyl-1-(4-iodophenyl)- can be compared with other similar compounds, such as:
1-Triazene, 3,3-diethyl-1-(2-iodophenyl)-: This compound has a similar structure but with the iodine atom positioned differently on the phenyl ring.
1-Triazene, 1-(2-bromo-4-iodophenyl)-3,3-diethyl-:
The uniqueness of 1-Triazene, 3,3-diethyl-1-(4-iodophenyl)- lies in its specific structural arrangement, which imparts distinct chemical and biological properties that are valuable in various research contexts.
Properties
CAS No. |
630104-26-6 |
|---|---|
Molecular Formula |
C10H14IN3 |
Molecular Weight |
303.14 g/mol |
IUPAC Name |
N-ethyl-N-[(4-iodophenyl)diazenyl]ethanamine |
InChI |
InChI=1S/C10H14IN3/c1-3-14(4-2)13-12-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
BDYUEEKLROPOID-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


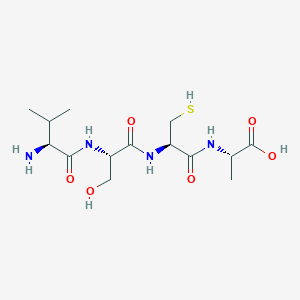
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
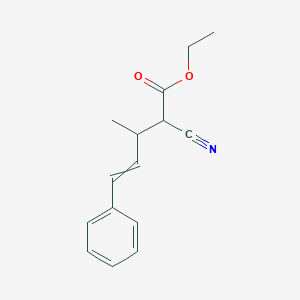
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)


![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)
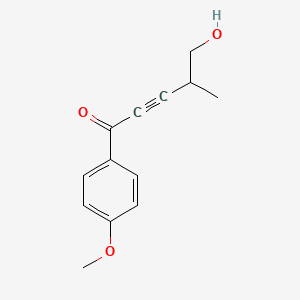
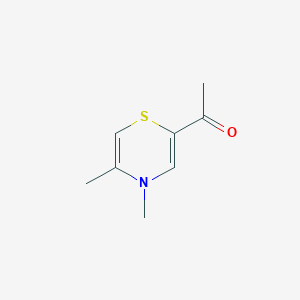
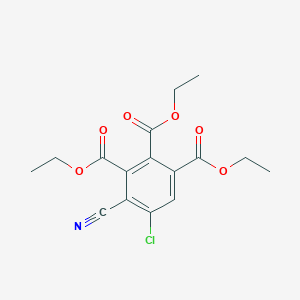
![Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14208433.png)
